Technical Documentation Center

N-(4-Chloro-3-methoxyphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Chloro-3-methoxyphenyl)acetamide
  • CAS: 98446-55-0

Core Science & Biosynthesis

Foundational

N-(4-Chloro-3-methoxyphenyl)acetamide CAS number 98446-55-0

An In-depth Technical Guide to N-(4-Chloro-3-methoxyphenyl)acetamide (CAS 98446-55-0) Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Situating a Key Chemical Intermediate N-(4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Chloro-3-methoxyphenyl)acetamide (CAS 98446-55-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Chemical Intermediate

N-(4-Chloro-3-methoxyphenyl)acetamide, registered under CAS number 98446-55-0, is a substituted aromatic amide that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring an acetamide functional group linked to a phenyl ring bearing both a chloro and a methoxy substituent, provides a unique combination of electronic and steric properties.[1] This makes it a versatile building block for the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science.[2][3] While not an end-product itself, its utility lies in its potential for further functionalization, enabling the construction of diverse molecular scaffolds relevant to drug discovery and agrochemical development. This guide offers a comprehensive overview of its properties, synthesis, characterization, and potential applications from the perspective of a senior application scientist.

Section 1: Core Physicochemical and Structural Properties

The physical and chemical characteristics of a compound govern its behavior in reactions, its solubility, and its potential interactions with biological systems. The properties of N-(4-Chloro-3-methoxyphenyl)acetamide are summarized below.

PropertyValueSource
CAS Number 98446-55-0PubChem[4]
Molecular Formula C₉H₁₀ClNO₂PubChem[4]
Molecular Weight 199.63 g/mol PubChem[4]
IUPAC Name N-(4-chloro-3-methoxyphenyl)acetamidePubChem[4]
Synonyms 5-Acetamido-2-chloroanisolePubChem[4]
Appearance Typically a solid at room temperatureCymitQuimica[1]
Topological Polar Surface Area 38.3 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 2PubChem[4]
XLogP3 1.8PubChem[4]

These computed properties suggest a molecule with moderate lipophilicity (XLogP3 of 1.8) and the capacity for hydrogen bonding, which are key considerations in drug design for membrane permeability and target binding.

Section 2: Synthesis and Mechanistic Rationale

The most direct and industrially scalable route to N-(4-Chloro-3-methoxyphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 4-Chloro-3-methoxyaniline. This reaction is a classic example of nucleophilic acyl substitution.

The Underlying Chemistry: A Deliberate Choice

The core of this synthesis involves the reaction of the primary amine (4-Chloro-3-methoxyaniline) with an acetylating agent, typically acetic anhydride or acetyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

  • Intermediate Formation: This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a stable leaving group (acetate ion in the case of acetic anhydride, or chloride ion for acetyl chloride).

  • Proton Transfer: A final deprotonation step, often facilitated by a mild base, yields the stable amide product and neutralizes the acidic byproduct.

The choice of acetic anhydride is often preferred in a laboratory setting due to its lower cost and less vigorous reaction compared to acetyl chloride, which produces corrosive hydrochloric acid. The addition of a base like sodium acetate is a critical experimental choice; it acts as a scavenger for the acetic acid byproduct, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[5]

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A 4-Chloro-3-methoxyaniline (Starting Material) E Combine Reactants in Reaction Vessel A->E B Acetic Anhydride (Acetylating Agent) B->E C Glacial Acetic Acid (Solvent) C->E D Sodium Acetate (Base Catalyst) D->E F Heat Mixture (e.g., Reflux) E->F Initiate Acetylation G Cool Reaction Mixture F->G Reaction Completion H Precipitation in Ice-Cold Water G->H Induce Crystallization I Vacuum Filtration to Collect Crude Solid H->I Isolate J Recrystallization (e.g., from Ethanol/Water) I->J Purity Enhancement K Drying (Vacuum Oven) J->K L Final Product: N-(4-Chloro-3-methoxyphenyl)acetamide K->L

Caption: General workflow for the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide.

Self-Validating Laboratory Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.

Materials:

  • 4-Chloro-3-methoxyaniline (CAS 13726-14-2)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and vacuum filtration apparatus.

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-Chloro-3-methoxyaniline in 30 mL of glacial acetic acid. Gentle warming may be required to achieve full dissolution. Rationale: Acetic acid serves as a solvent that is compatible with the reactants and the acetylating agent.

  • Preparation of Acetylating Mixture: In a separate beaker, carefully add 12 mL of acetic anhydride to a solution of 12 g of anhydrous sodium acetate in 40 mL of glacial acetic acid.

  • Acetylation Reaction: Add the acetylating mixture from Step 2 to the aniline solution in the round-bottom flask. Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Validation Check: The reaction is exothermic; a slight increase in temperature upon mixing is expected. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly and with constant stirring into a 600 mL beaker containing 400 mL of ice-cold water. A precipitate should form immediately. Rationale: The desired acetamide product is significantly less soluble in water than the unreacted starting materials or byproducts like acetic acid, causing it to precipitate out.

  • Isolation of Crude Product: Allow the suspension to stand for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Section 3: Analytical Characterization for Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. The following analytical methods are standard for characterizing N-(4-Chloro-3-methoxyphenyl)acetamide.

TechniqueExpected Observations
¹H NMR - A singlet around 2.1-2.2 ppm (3H) corresponding to the acetyl methyl protons (CH₃).- A singlet around 3.9 ppm (3H) for the methoxy group protons (OCH₃).- Aromatic protons (3H) appearing as multiplets or distinct doublets/doublet of doublets in the 6.8-7.6 ppm region, with coupling patterns dictated by the substitution.- A broad singlet for the amide proton (NH) typically downfield (>8.0 ppm).
¹³C NMR - Acetyl methyl carbon signal around 24 ppm.- Methoxy carbon signal around 56 ppm.- Aromatic carbon signals in the 110-155 ppm range. The carbon attached to the chlorine will be shifted, as will the carbons attached to the methoxy and amide groups.- A signal for the carbonyl carbon (C=O) in the 168-170 ppm region.
FT-IR (cm⁻¹) - A sharp N-H stretching band around 3300-3250 cm⁻¹.- A strong C=O stretching band (Amide I) around 1660-1680 cm⁻¹.- An N-H bending band (Amide II) around 1550-1530 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹.- A C-Cl stretching band in the fingerprint region, typically 850-550 cm⁻¹.
Mass Spec (MS) - The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. For C₉H₁₀ClNO₂, the monoisotopic mass is 199.04 Da.[4]

Note: Predicted NMR shifts are based on general principles and data for structurally similar compounds. Actual experimental values may vary based on solvent and instrument conditions.[6]

Section 4: Significance in Research and Development

N-arylacetamides are recognized as crucial intermediates for synthesizing a wide range of compounds, including those with applications in pharmaceuticals and agrochemicals.[3] The specific structure of N-(4-Chloro-3-methoxyphenyl)acetamide offers several strategic advantages for synthetic chemists.

  • Scaffold for Drug Discovery: The acetanilide core is a common feature in many biologically active molecules. This compound provides a pre-functionalized scaffold that can be elaborated upon to create libraries of novel compounds for screening.

  • Handle for Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug development for building molecular complexity.

  • Modulation of Physicochemical Properties: The methoxy group can be demethylated to a hydroxyl group, providing another point for functionalization or for modulating properties like solubility and hydrogen bonding potential, which is critical for optimizing drug candidates.

G cluster_0 Potential Synthetic Transformations cluster_1 Target Molecule Classes A N-(4-Chloro-3-methoxyphenyl)acetamide (Core Intermediate) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald) at Chloro Position A->B C Demethylation of Methoxy Group to Phenol A->C D Further Ring Substitution (e.g., Nitration, Halogenation) A->D E Amide Hydrolysis to Free Aniline A->E F Novel Heterocycles B->F Leads to G Biologically Active Small Molecules B->G H Functional Materials B->H C->G D->G E->F

Caption: Role as a versatile building block in synthetic pathways.

Section 5: Safety, Handling, and Toxicology Considerations

As with any chemical, proper safety protocols are essential when handling N-(4-Chloro-3-methoxyphenyl)acetamide and its precursors.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Precursor Hazard: The starting material, 4-Chloro-3-methoxyaniline, is classified as toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[8] Extreme caution must be exercised during its handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 19882799. National Center for Biotechnology Information. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692. National Center for Biotechnology Information. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • University of Babylon. Syntheses of Medicinal Compounds. [Link]

  • Öztürk, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of N-(4-Chloro-3-methoxyphenyl)acetamide

Abstract This document provides an in-depth technical guide to the spectral characterization of N-(4-Chloro-3-methoxyphenyl)acetamide. While experimental spectra for this specific compound are not widely available in pub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide to the spectral characterization of N-(4-Chloro-3-methoxyphenyl)acetamide. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By analyzing the molecule's structural components and drawing parallels with analogous compounds, we can construct a reliable spectral profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to confirm the structure and purity of such compounds.

Introduction

N-(4-Chloro-3-methoxyphenyl)acetamide is a substituted aromatic amide. Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetamide group, suggests potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount in these fields, and is typically achieved through a combination of spectroscopic methods. This guide will provide a detailed analysis of the predicted spectral data for this compound, explaining the causal relationships between its molecular structure and its spectroscopic signatures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectral data. Below is a diagram of N-(4-Chloro-3-methoxyphenyl)acetamide with atom numbering for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular structure of N-(4-Chloro-3-methoxyphenyl)acetamide.

Key Structural Features for Spectroscopic Analysis:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the chloro, methoxy, and acetamido groups will influence the chemical shifts of the aromatic protons and carbons.

  • Acetamide Group: Consists of an amide linkage (-NH-C=O) and a methyl group (-CH3). This group will show characteristic signals in both NMR and IR spectra.

  • Methoxy Group: An ether linkage on the aromatic ring (-OCH3). The methyl protons and carbon will have distinct chemical shifts.

  • Chloro Group: An electron-withdrawing halogen on the aromatic ring, which will influence the electronic environment of adjacent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Hypothetical Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of N-(4-Chloro-3-methoxyphenyl)acetamide in 0.6-0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). The choice of solvent can slightly affect chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse programs for both 1D and 2D experiments (like COSY and HSQC) would be utilized for complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals for the aromatic protons, the amide proton, the acetamide methyl protons, and the methoxy methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Broad Singlet1HNH Amide protons are typically broad and appear downfield. Their chemical shift is concentration and solvent dependent.
~ 7.4 - 7.6Doublet1HAr-H (H-6)This proton is ortho to the electron-withdrawing acetamido group, leading to a downfield shift. It will be split by the adjacent H-1.
~ 7.2 - 7.3Doublet of Doublets1HAr-H (H-1)This proton is ortho to the chloro group and meta to the acetamido group. It will be split by both H-6 and H-2.
~ 6.8 - 7.0Doublet1HAr-H (H-2)This proton is ortho to the methoxy group, which is electron-donating, causing an upfield shift compared to the other aromatic protons. It will be split by H-1.
~ 3.9Singlet3H-OCH₃ Methoxy protons typically appear as a sharp singlet in this region.
~ 2.2Singlet3H-C(=O)CH₃ Acetyl methyl protons are deshielded by the adjacent carbonyl group and appear as a singlet.

Note: Chemical shift values are predictions and may vary depending on the solvent and experimental conditions.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 170C =OThe carbonyl carbon of an amide typically appears in this downfield region.
~ 155 - 157C -OCH₃ (C-4)Aromatic carbon attached to an oxygen atom is significantly deshielded.
~ 137 - 139C -NH (C-5)Aromatic carbon attached to the nitrogen of the acetamido group.
~ 130 - 132C -Cl (C-3)Aromatic carbon bonded to chlorine.
~ 120 - 125C H (C-1)Aromatic methine carbon.
~ 115 - 118C H (C-6)Aromatic methine carbon.
~ 110 - 112C H (C-2)Aromatic methine carbon, shifted upfield due to the ortho methoxy group.
~ 56-OC H₃Methoxy carbon, typically found in this region.
~ 24-C(=O)C H₃Acetyl methyl carbon.

Note: These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Hypothetical Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained using a solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and straightforward method. Alternatively, the compound can be mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The IR spectrum would be recorded over the range of 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

Predicted IR Absorption Data

The IR spectrum of N-(4-Chloro-3-methoxyphenyl)acetamide is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300Medium-StrongN-H StretchAmide
~ 3100-3000Medium-WeakC-H StretchAromatic
~ 2950-2850Medium-WeakC-H Stretch-OCH₃ and -CH₃
~ 1670StrongC=O Stretch (Amide I)Amide
~ 1600, ~1500Medium-StrongC=C StretchAromatic Ring
~ 1550MediumN-H Bend (Amide II)Amide
~ 1250StrongC-O StretchAryl Ether
~ 1050Medium-StrongC-O StretchAryl Ether
~ 800-850StrongC-H Bend (out-of-plane)1,2,4-Trisubstituted Ring
~ 700-800MediumC-Cl StretchAryl Halide

Note: These are typical frequency ranges for the specified functional groups.[6][7] The IR spectrum of acetanilide serves as a good reference for the amide-related peaks.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Hypothetical Experimental Protocol: MS
  • Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer.

  • Ionization: Electron Impact (EI) ionization would be a suitable method for this molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) could also be used for accurate mass determination of the molecular ion.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Predicted Mass Spectrum Data

The molecular weight of N-(4-Chloro-3-methoxyphenyl)acetamide is 199.63 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Key Fragments:

  • m/z 199/201 (M⁺): The molecular ion. The 3:1 ratio of the 199 and 201 peaks is a characteristic signature of a monochlorinated compound.

  • m/z 157/159: Loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, a common fragmentation pathway for N-arylacetamides.

  • m/z 142/144: Loss of the entire acetyl group (-COCH₃, 43 Da) followed by rearrangement.

  • m/z 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

G M [M]⁺˙ m/z 199/201 F1 Loss of CH₂CO (Ketene) M->F1 F2 Loss of •CH₃CO (Acetyl radical) M->F2 F3 α-cleavage M->F3 Frag1 [C₇H₈ClNO]⁺˙ m/z 157/159 F1->Frag1 Frag2 [C₇H₇ClNO]⁺ m/z 156/158 F2->Frag2 Frag3 [CH₃CO]⁺ m/z 43 F3->Frag3

Figure 2: Predicted key fragmentation pathways for N-(4-Chloro-3-methoxyphenyl)acetamide in EI-MS.

This fragmentation pattern is consistent with that observed for other aromatic amides.[10][11][12]

Conclusion

References

  • Kwon, Y., Lee, D., Choi, Y. et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review.
  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from Mestrelab Research Analytical Chemistry Software website.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from Oregon State University, Department of Chemistry website.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Kim, S., Park, Y., Lee, S. et al. (2022).
  • Figueras, J. (1995). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 67(14), 2517-2522.
  • Rushton, C. (2018). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (Master's thesis). University of Alberta.
  • Mobli, M., & Williamson, R. T. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules, 29(10), 2341.
  • Abraham, R. J. (2001). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules.
  • Guan, Y., Cole, J. C., & Head-Gordon, M. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10846-10855.
  • PubChem. (n.d.). Acetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). 4-Chloroanisole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • da Silva, G. V. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1957-1967.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • All 'Bout Chemistry. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Brown, C. J., & Corbridge, D. E. C. (1954). The crystal structure of acetanilide. Acta Crystallographica, 7(10), 711-714.
  • Islam, M. S., et al. (2023). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Journal of Scientific Research, 15(2), 369-380.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • mzCloud. (n.d.). Acetanilide. Retrieved from [Link]

Sources

Foundational

mechanism of action of N-(4-Chloro-3-methoxyphenyl)acetamide

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-Chloro-3-methoxyphenyl)acetamide Authored by a Senior Application Scientist Preamble: Charting a Course into the Unknown For drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-Chloro-3-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

Preamble: Charting a Course into the Unknown

For drug development professionals and researchers, the exploration of novel chemical entities is the very essence of innovation. N-(4-Chloro-3-methoxyphenyl)acetamide presents itself as one such frontier. A survey of the current scientific literature reveals a notable absence of comprehensive studies detailing its specific mechanism of action. This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking roadmap, a proposed investigational strategy designed to rigorously and systematically uncover the biological activity of this compound.

Our approach is grounded in the principles of chemical similarity and proven pharmacological screening cascades. By examining the known activities of structurally related molecules, we can formulate credible hypotheses and design a robust, self-validating experimental plan to test them. This document provides the theoretical framework and detailed protocols to guide researchers in this endeavor, ensuring that the journey from an uncharacterized molecule to a potential therapeutic lead is both scientifically sound and efficient.

Section 1: Hypothesis Generation from Structural Analogs

The structure of N-(4-Chloro-3-methoxyphenyl)acetamide, with its substituted phenyl ring and acetamide group, places it in a class of compounds known for a range of biological activities. Our initial hypotheses are therefore informed by the established pharmacology of two key groups of related molecules.

The Vanilloid Hypothesis: Targeting TRPV1

One of the most compelling lines of inquiry stems from the compound's structural similarity to N-(4-Hydroxy-3-methoxybenzyl)acetamide, a known modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a critical integrator of noxious thermal and chemical stimuli.[2] Its activation leads to an influx of calcium ions, resulting in the sensation of pain and the initiation of inflammatory cascades.[2]

The functional blockade of TRPV1, either through antagonism or desensitization by agonists, has shown considerable therapeutic promise for treating inflammatory and neuropathic pain.[2] Given the structural parallels, it is plausible that N-(4-Chloro-3-methoxyphenyl)acetamide may also interact with the TRPV1 receptor, potentially as either an agonist or an antagonist.

The Acetanilide Hypothesis: CNS-Mediated Analgesia and Antipyresis

N-(4-Chloro-3-methoxyphenyl)acetamide also belongs to the broader class of acetanilides, which includes well-known analgesics and antipyretics like phenacetin.[3][4] The analgesic effects of these compounds are generally attributed to their actions on the sensory tracts of the spinal cord, while their antipyretic effects are thought to arise from actions within the brain that lower the homeostatic temperature setpoint.[3] It is therefore a reasonable hypothesis that N-(4-Chloro-3-methoxyphenyl)acetamide may exert its effects through modulation of central nervous system pathways involved in pain and fever.

Section 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a multi-tiered experimental cascade designed to systematically test the hypotheses outlined above. This workflow progresses from in silico and in vitro methods for target identification and validation to cellular and in vivo assays to characterize the compound's functional effects.

Tier 1: In Silico and In Vitro Target Validation

The initial phase focuses on establishing a direct interaction between N-(4-Chloro-3-methoxyphenyl)acetamide and its hypothesized molecular targets.

2.1.1 Molecular Docking
  • Objective: To predict the binding affinity and pose of N-(4-Chloro-3-methoxyphenyl)acetamide within the ligand-binding domains of human TRPV1 and other relevant CNS targets (e.g., cyclooxygenase enzymes, cannabinoid receptors).

  • Causality: This computational approach allows for a rapid and cost-effective initial screening to prioritize experimental resources towards the most likely targets.[5]

2.1.2 Radioligand Binding Assays
  • Objective: To quantitatively determine the binding affinity (Ki) of N-(4-Chloro-3-methoxyphenyl)acetamide for the human TRPV1 receptor.

  • Protocol:

    • Prepare cell membrane homogenates from a stable cell line overexpressing the human TRPV1 receptor.

    • Incubate the membrane preparation with a known concentration of a radiolabeled TRPV1 antagonist (e.g., [³H]-Resiniferatoxin).

    • Add increasing concentrations of N-(4-Chloro-3-methoxyphenyl)acetamide to compete for binding with the radioligand.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the competition binding curve.

  • Data Presentation:

CompoundTargetRadioligandKi (nM)
N-(4-Chloro-3-methoxyphenyl)acetamidehTRPV1[³H]-ResiniferatoxinExperimental Value
Control AntagonisthTRPV1[³H]-ResiniferatoxinKnown Value
Tier 2: Cellular Functional Assays

Once a direct binding interaction is confirmed, the next step is to determine the functional consequence of this interaction at the cellular level.

2.2.1 Calcium Influx Assay
  • Objective: To determine if N-(4-Chloro-3-methoxyphenyl)acetamide acts as an agonist or antagonist of the TRPV1 channel.

  • Protocol:

    • Culture a human cell line stably expressing TRPV1 (e.g., HEK293-hTRPV1) in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • To test for agonist activity, add increasing concentrations of N-(4-Chloro-3-methoxyphenyl)acetamide and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of N-(4-Chloro-3-methoxyphenyl)acetamide before challenging with a known TRPV1 agonist (e.g., capsaicin). Measure the inhibition of the capsaicin-induced calcium influx.

  • Data Presentation:

Assay ModeMetricValue (µM)
AgonistEC₅₀Experimental Value
AntagonistIC₅₀Experimental Value
2.2.2 Electrophysiology (Patch-Clamp)
  • Objective: To provide a detailed characterization of the effects of N-(4-Chloro-3-methoxyphenyl)acetamide on TRPV1 channel gating and conductance.

  • Causality: This "gold standard" technique provides direct evidence of ion channel modulation and can reveal nuances of the mechanism of action not apparent in fluorescence-based assays.

Tier 3: In Vivo Efficacy Models

The final stage of this initial investigation involves assessing the physiological effects of N-(4-Chloro-3-methoxyphenyl)acetamide in relevant animal models.

2.3.1 Models of Nociception
  • Hot Plate Test: To assess centrally mediated analgesia.

  • Formalin Test: To evaluate efficacy in a model of persistent inflammatory pain.

2.3.2 Model of Pyresis
  • Yeast-Induced Hyperthermia: To determine if the compound has antipyretic properties.

Visualizing the Investigational Workflow

experimental_workflow cluster_tier1 Tier 1: Target Identification & Validation cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: In Vivo Efficacy in_silico Molecular Docking (TRPV1, CNS Targets) in_vitro Radioligand Binding Assay (Ki determination) in_silico->in_vitro Prioritize Targets calcium_assay Calcium Influx Assay (EC₅₀ / IC₅₀) in_vitro->calcium_assay Validate Binding with Function patch_clamp Electrophysiology (Channel Gating) calcium_assay->patch_clamp Confirm & Detail Mechanism nociception Nociception Models (Hot Plate, Formalin) patch_clamp->nociception Predict In Vivo Analgesic Effect pyresis Pyresis Model (Yeast-Induced) patch_clamp->pyresis Predict In Vivo Antipyretic Effect

Caption: A proposed tiered experimental workflow for elucidating the mechanism of action.

Hypothesized TRPV1 Signaling Pathway

trpv1_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Agonist TRPV1 Agonist (e.g., Capsaicin, Heat) Agonist->TRPV1 Activates Antagonist N-(4-Chloro-3-methoxyphenyl)acetamide (Hypothesized Antagonist) Antagonist->TRPV1 Blocks Depolarization Neuron Depolarization Ca_influx->Depolarization Signal Signal Propagation (Pain Sensation) Depolarization->Signal

Caption: Hypothesized antagonistic action at the TRPV1 receptor signaling pathway.

Conclusion

While the precise remains to be definitively established, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By systematically progressing through the proposed tiers of investigation, from in silico modeling to in vivo efficacy studies, researchers can efficiently and effectively characterize the pharmacological profile of this novel compound. The insights gained from this structured approach will be invaluable in determining its potential as a therapeutic agent and in guiding future drug development efforts.

References

  • National Center for Biotechnology Information. "Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin." PubMed Central. Available from: [Link].

  • National Center for Biotechnology Information. "N-(4-Methoxy-3-nitrophenyl)acetamide." PubMed Central. Available from: [Link].

  • ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link].

  • PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link].

  • National Center for Biotechnology Information. "N-(3-Chloro-4-hydroxyphenyl)acetamide." PubMed Central. Available from: [Link].

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link].

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link].

  • ResearchGate. N-(4-Methoxyphenyl)acetamide. Available from: [Link].

  • PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide. Available from: [Link].

  • PubChem. N-(4-Hydroxy-3-methoxybenzyl)acetamide. Available from: [Link].

  • National Center for Biotechnology Information. "Experimental training in molecular pharmacology education based on drug–target interactions." PubMed Central. Available from: [Link].

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. Available from: [Link].

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link].

  • ACS Publications. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link].

  • ResearchGate. A Prospective Method To Guide Small Molecule Drug Design. Available from: [Link].

  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available from: [Link].

  • PubChem. N-(4-amino-3-methoxyphenyl)acetamide. Available from: [Link].

Sources

Exploratory

Strategic Derivatization of N-(4-Chloro-3-methoxyphenyl)acetamide

A Technical Guide to Acetanilide Scaffold Optimization[1] Executive Summary This technical guide explores the medicinal chemistry of -(4-Chloro-3-methoxyphenyl)acetamide , a critical structural analog of the analgesic ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Acetanilide Scaffold Optimization[1]

Executive Summary

This technical guide explores the medicinal chemistry of


-(4-Chloro-3-methoxyphenyl)acetamide , a critical structural analog of the analgesic acetaminophen (paracetamol).[1][2] While acetaminophen is limited by hepatotoxicity via the 

-acetyl-p-benzoquinone imine (NAPQI) metabolite, the 4-chloro-3-methoxy analog represents a "metabolically blocked" scaffold.[1] This guide details the rational design, synthesis, and biological characterization of this pharmacophore, specifically for researchers targeting ion channel modulation (KCNQ/TRP) and non-hepatotoxic analgesics .[2]
Part 1: The Pharmacophore & Rationale

Why this Scaffold? The acetanilide core is a privileged structure in drug discovery.[1][2] However, the 4-position is metabolically vulnerable.[1][2]


-(4-Chloro-3-methoxyphenyl)acetamide introduces two strategic modifications:
  • The 4-Chloro Block (Metabolic Shielding):

    • Causality: In acetaminophen, CYP2E1 oxidizes the 4-hydroxy group to form the toxic electrophile NAPQI.[1][2] Replacing the 4-OH with a Chlorine atom (

      
      ) blocks this oxidation pathway due to the high strength of the 
      
      
      
      bond and the lack of a proton to facilitate quinone formation.[1][2]
    • Effect: significantly increases metabolic stability and reduces glutathione depletion risks.[1][2]

  • The 3-Methoxy "Handle" (Lipophilic Tuning):

    • Causality: The methoxy group at the meta position breaks the symmetry of the ring and acts as a weak Hydrogen Bond Acceptor (HBA).[2]

    • Effect: It increases

      
       (lipophilicity), improving blood-brain barrier (BBB) penetration compared to the parent acetanilide, which is critical for CNS targets like KCNQ channels.[2]
      
Structural Comparison Table
FeatureAcetaminophen (APAP)Target: N-(4-Cl-3-OMe)acetamide Impact on Drug Design
4-Position Hydroxyl (-OH)Chlorine (-Cl)Blocks NAPQI toxicity; increases lipophilicity.
3-Position Hydrogen (-H)Methoxy (-OCH

)
Adds steric bulk; improves receptor selectivity.[1][2]
Metabolic Fate Glucuronidation / NAPQIRing Hydroxylation / DeacetylationShifts clearance to renal or Phase I oxidation at benign sites.[1][2]
Target Class COX Inhibitor / TRP ModulatorKCNQ Opener / TRP AntagonistShift from general analgesic to specific channel modulator.[1][2]
Part 2: Structural Analog Classes (SAR Strategy)

To optimize this lead, researchers should explore three distinct analog classes.

Class I: The "Tail" Modifications (Amide Bioisosteres)

Objective: Modulate proteolytic stability and solubility.[1][2]

  • Analog A (Trifluoroacetamide): Replace

    
     with 
    
    
    
    . Increases acidity of the NH, altering H-bond donor capability.[1][2]
  • Analog B (Carbamate): Replace the acetyl group with a methoxycarbonyl (

    
    ).[1][2] Improves metabolic stability against amidases (preventing release of the aniline).[1][2]
    
Class II: Electronic Tuning of the Ring

Objective: Probe the electronic requirements of the binding pocket.[1][2]

  • Analog C (The Fluoro-Switch): Replace 4-Cl with 4-F. Fluorine is smaller and more electronegative, often improving metabolic stability further while altering the dipole moment.[1][2]

  • Analog D (The Cyano-Isostere): Replace 4-Cl with -CN.[1][2] A "pseudo-halogen" that introduces a rigid linear dipole.[1][2]

Class III: Alkoxy Chain Extension

Objective: Explore hydrophobic pockets.[1][2]

  • Analog E (Ethoxy/Isopropoxy): Expanding the 3-OMe to 3-OEt or 3-OiPr.[1][2] Critical for TRP channel antagonists where "vanilloid-like" pockets exist.[1][2]

Part 3: Experimental Methodologies
Protocol 1: Synthesis via Acetylation

Context: This protocol avoids the use of aggressive acyl chlorides, using acetic anhydride to ensure regioselectivity and cleaner workup.[2]

Reagents:

  • 4-Chloro-3-methoxyaniline (1.0 eq)[1][2]

  • Acetic Anhydride (1.2 eq)[2][3]

  • Triethylamine (TEA) (1.5 eq)[2]

  • Dichloromethane (DCM) (Solvent, anhydrous)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-Chloro-3-methoxyaniline in 20 mL of anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add TEA dropwise at 0°C. Stir for 10 minutes.

  • Acylation: Add Acetic Anhydride dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent di-acetylation.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).[1][2]

  • Quench: Add 10 mL saturated

    
     to quench excess anhydride.
    
  • Extraction: Separate organic layer, wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water.[1][2]
    
Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Context: This assay validates the "Metabolic Block" hypothesis by comparing intrinsic clearance (


) against Acetaminophen.[2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[1][2]

  • Test Compound (1 µM final concentration, <0.1% DMSO)

Workflow:

  • Pre-incubation: Incubate HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    
    
    [2]
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Metabolic Fate Comparison

This diagram illustrates the divergence in metabolic pathways between the toxic parent (APAP) and the stabilized analog.[2]

MetabolicFate APAP Acetaminophen (4-OH) CYP2E1 CYP2E1 Oxidation APAP->CYP2E1 Major Route Target N-(4-Cl-3-OMe) acetamide Target->CYP2E1 Blocked StableMet Stable Metabolites (Ring Hydroxylation) Target->StableMet Phase I (Minor) Renal Renal Clearance Target->Renal Direct Excretion NAPQI NAPQI (Toxic Electrophile) CYP2E1->NAPQI -2e-, -2H+ GSH Glutathione Depletion NAPQI->GSH Covalent Binding

Caption: Comparison of metabolic activation. The 4-Cl substitution prevents the formation of the toxic quinone imine (NAPQI) pathway common to 4-hydroxy acetanilides.[1][2]

Diagram 2: SAR Optimization Decision Tree

A logical workflow for derivatizing the scaffold based on initial assay results.[1][2]

SAR_Workflow Start Lead: N-(4-Cl-3-OMe)acetamide Test1 Assay: Metabolic Stability (HLM) Start->Test1 Test2 Assay: Potency (Target Binding) Start->Test2 Decision1 High Clearance? Test1->Decision1 Decision2 Low Potency? Test2->Decision2 Mod1 Block Metabolic Hotspot: Add F to Acetyl (CF3) or Ring (4-F) Decision1->Mod1 Yes Mod3 Scaffold Hop: Change Amide to Urea/Carbamate Decision1->Mod3 Hydrolysis Issue Mod2 Extend Lipophilic Tail: Change 3-OMe to 3-OEt or 3-OiPr Decision2->Mod2 Yes (Needs Bulk)

Caption: SAR decision matrix. Modifications are selected based on whether the lead fails metabolic stability (Class I/II mods) or potency thresholds (Class III mods).[2]

References
  • PubChem. (n.d.).[1][2][3][4] Compound Summary: N-(4-Chloro-3-methoxyphenyl)acetamide (CID 19882799).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]

  • Koymans, L., et al. (1993).[1][2][5] Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates. Xenobiotica. (Discusses the mechanism of NAPQI formation and halogen blocking).

  • Shoemaker, J. A., et al. (2006).[1][2][5] Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates. Journal of AOAC International. (Provides analytical standards for chloro-acetanilides).

  • Vertex Pharmaceuticals. (2014).[1][2] Patent US8809360B2: Modulators of Sodium Channels.[1][2] (Describes structurally similar acetanilide cores in ion channel drug discovery).

Sources

Protocols & Analytical Methods

Method

synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide from 4-chloro-3-methoxyaniline

An Application Note for the Synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide, a valuable intermediate in drug discovery and fine chemical manufacturing. The procedure details the N-acetylation of 4-chloro-3-methoxyaniline using acetic anhydride. Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, provides critical safety protocols, outlines detailed characterization methods, and includes a troubleshooting guide to ensure reproducible, high-yield, and high-purity synthesis. This document is intended for researchers, chemists, and process development scientists.

Scientific Principles and Reaction Mechanism

The synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide is a classic example of nucleophilic acyl substitution. Specifically, it is the N-acetylation of a substituted aromatic amine.[1]

The Mechanism: The reaction proceeds via the nucleophilic attack of the nitrogen atom of 4-chloro-3-methoxyaniline on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the amine nitrogen is the driving force for this attack. The aniline derivative is a moderate nucleophile due to the electron-donating effect of the methoxy group and the electron-withdrawing effect of the chlorine atom. The reaction forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product.[1] The overall reaction is shown below:

Reaction Scheme

Figure 1: Overall reaction for the acetylation of 4-chloro-3-methoxyaniline.

In this protocol, the initial addition of hydrochloric acid serves to protonate the aniline, forming the aniline hydrochloride salt. This salt is soluble in the aqueous medium, creating a homogeneous solution for the subsequent reaction. The addition of sodium acetate then acts as a base, deprotonating the anilinium ion in situ to regenerate the more nucleophilic free amine, which immediately reacts with the acetic anhydride.[2] This buffered system also neutralizes the acetic acid byproduct as it forms, driving the reaction to completion.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier ExamplePurity
4-Chloro-3-methoxyaniline13726-14-2C₇H₈ClNO157.60TCI[3]>98%
Acetic Anhydride108-24-7C₄H₆O₃102.09Sigma-Aldrich>99%
Hydrochloric Acid (conc., 37%)7647-01-0HCl36.46Fisher Scientific37% w/w
Sodium Acetate (anhydrous)127-09-3C₂H₃NaO₂82.03Sigma-Aldrich>99%
Deionized Water7732-18-5H₂O18.02N/AN/A
Ethanol (95%)64-17-5C₂H₆O46.07Fisher Scientific95%

Critical Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemical-resistant gloves (butyl rubber or Viton®/Butyl recommended), must be worn at all times.[4]

  • 4-Chloro-3-methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[3][5] Avoid inhalation of dust and contact with skin and eyes.

  • Acetic Anhydride: Flammable liquid and vapor.[6] It is highly corrosive and causes severe skin burns and eye damage.[4] It is fatal if inhaled and reacts violently with water.[6] Handle with extreme care under anhydrous conditions where necessary and away from ignition sources.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle only in a fume hood.

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale.

Part A: Reaction Setup and Execution
  • Dissolution of Aniline: In a 100 mL Erlenmeyer flask, combine 4-chloro-3-methoxyaniline (1.58 g, 10.0 mmol) with 30 mL of deionized water.

  • Add concentrated hydrochloric acid (1.0 mL, ~12 mmol) dropwise while stirring. Stir until all the solid has dissolved, forming a clear solution of the hydrochloride salt.

  • Preparation of Reagent Solutions:

    • In a small beaker, measure out acetic anhydride (1.1 mL, 1.22 g, 12.0 mmol).

    • In a separate 50 mL beaker, dissolve anhydrous sodium acetate (1.64 g, 20.0 mmol) in 10 mL of deionized water.

  • Acetylation Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride in a single portion. Immediately follow this by the rapid addition of the sodium acetate solution.

  • A voluminous white precipitate of the product, N-(4-Chloro-3-methoxyphenyl)acetamide, should form instantly.[2]

  • Continue stirring the mixture for an additional 15 minutes to ensure the reaction goes to completion.

Part B: Product Isolation and Purification
  • Cooling and Filtration: Cool the reaction flask in an ice-water bath for 20 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three portions of cold deionized water (3 x 15 mL) to remove any unreacted starting materials and salts.

  • Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air dry. A preliminary yield of the crude product can be taken at this stage.

Part C: Recrystallization
  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this product.[7][8]

  • Procedure:

    • Transfer the crude solid to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate with a stirrer for this purpose.

    • Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for 30 minutes to induce maximum crystallization.

  • Final Isolation: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water (1:1) solution.

  • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

  • Calculate the final yield and determine the melting point.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Analysis Start 4-Chloro-3-methoxyaniline + H₂O + HCl Reaction Combine Reagents: 1. Add Acetic Anhydride 2. Add NaOAc Solution (Precipitation Occurs) Start->Reaction Reagents Prepare Solutions: a) Acetic Anhydride b) NaOAc in H₂O Reagents->Reaction Cooling Cool in Ice Bath Reaction->Cooling Filtration Vacuum Filtration (Wash with cold H₂O) Cooling->Filtration Crude Crude Product Filtration->Crude Recrystallize Recrystallize (Ethanol/Water) Crude->Recrystallize FinalFilter Vacuum Filtration Recrystallize->FinalFilter Dry Dry to Constant Weight FinalFilter->Dry FinalProduct Pure N-(4-Chloro-3-methoxyphenyl)acetamide Dry->FinalProduct Analysis Characterization: - Melting Point - NMR, IR, MS FinalProduct->Analysis

Caption: Workflow for the synthesis and purification of N-(4-Chloro-3-methoxyphenyl)acetamide.

Product Characterization

The identity and purity of the synthesized N-(4-Chloro-3-methoxyphenyl)acetamide should be confirmed by standard analytical techniques.

Property / TechniqueExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₀ClNO₂[9]
Molecular Weight 199.63 g/mol [9]
Melting Point Literature values may vary. A sharp melting range indicates high purity. (Typically in the range of 120-140 °C for similar compounds).
¹H NMR (CDCl₃, 400 MHz)Expected shifts (δ, ppm): ~8.0-7.0 (3H, m, Ar-H), ~7.5 (1H, br s, N-H), 3.90 (3H, s, -OCH₃), 2.20 (3H, s, -COCH₃)
IR Spectroscopy (KBr, cm⁻¹)Expected peaks: 3300-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 1670-1660 (Amide I, C=O stretch), 1550-1540 (Amide II, N-H bend), 1250-1200 (C-O stretch)[10][11]
Mass Spectrometry (EI)Expected m/z: 199/201 ([M]⁺, chlorine isotope pattern), 157/159 ([M-COCH₂]⁺), 43 ([COCH₃]⁺)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Ineffective deprotonation of anilinium salt.- Acetic anhydride has hydrolyzed due to moisture.- Insufficient cooling during precipitation.- Ensure the correct stoichiometry of sodium acetate is used.- Use a fresh bottle of acetic anhydride.- Ensure the reaction mixture is thoroughly cooled in an ice bath for at least 20 minutes before filtration.
Product is Oily/Gummy - Presence of impurities.- Recrystallization solvent is not ideal or cooling was too rapid.- Wash the crude product thoroughly with cold water.- Ensure complete dissolution in the minimum amount of hot solvent during recrystallization. Allow the solution to cool slowly without disturbance to promote crystal growth.
Broad Melting Range - Product is impure.- Product is not completely dry.- Repeat the recrystallization step.[12]- Dry the product under vacuum at an appropriate temperature until a constant weight is achieved.

References

  • ResearchGate. (2025). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Course Hero. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]

  • PubChem. (n.d.). N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. Available at: [Link]

  • University of Toronto. (n.d.). Preparation of acetanilide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

  • Scribd. (n.d.). Acetanilide Synthesis & Purification. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available at: [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Available at: [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Available at: [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]

  • New Jersey Department of Health. (2005). ACETIC ANHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • PubChem. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyaniline. Available at: [Link]

  • PubChem. (n.d.). N-[(4-hydroxy-3-methoxyphenyl)methyl]-N-methylacetamide. Available at: [Link]

  • PubChem. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). N-Acetyl-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). N-(4-Chloro-3-methoxyphenyl)acetamide. Available at: [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

  • YouTube. (2021). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: N-(4-Chloro-3-methoxyphenyl)acetamide in Synthetic Chemistry

Abstract N-(4-Chloro-3-methoxyphenyl)acetamide is a substituted aromatic amide that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Chloro-3-methoxyphenyl)acetamide is a substituted aromatic amide that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an acetamide group for potential hydrolysis or modification, a chloro atom for cross-coupling reactions, and a methoxy group influencing electronic properties, makes it a versatile building block in medicinal chemistry and drug development. These notes provide an in-depth guide for researchers, covering the compound's properties, synthesis, and strategic application in multi-step synthetic pathways, supported by detailed experimental protocols.

Introduction: A Strategic Intermediate

In the landscape of modern drug discovery, the efficient construction of molecular scaffolds is paramount. N-(4-Chloro-3-methoxyphenyl)acetamide (CAS No. 98446-55-0) has emerged as a valuable research intermediate due to the strategic placement of its functional groups.[1][2] The acetamide moiety provides a stable, protected form of an aniline, which can be unmasked under specific conditions. The chloro and methoxy substituents on the phenyl ring are not merely passive decorations; they are critical handles for subsequent chemical transformations. The chloro group is a prime site for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group modulates the reactivity of the aromatic ring. This document outlines the fundamental properties, synthesis, and practical applications of this compound, providing researchers with the necessary protocols to leverage its synthetic potential.

Physicochemical Properties & Safe Handling

Understanding the fundamental characteristics of a research intermediate is crucial for its effective use and for ensuring laboratory safety.

Table 1: Properties of N-(4-Chloro-3-methoxyphenyl)acetamide

PropertyValueSource
CAS Number 98446-55-0[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[2][4][5]
Molecular Weight 199.63 g/mol [2][3][5]
IUPAC Name N-(4-chloro-3-methoxyphenyl)acetamide[5]
Appearance Typically a solid (e.g., white to beige powder)[1]
Solubility Moderately soluble in organic solvents; practically insoluble in cold water.[1][6]
Storage Sealed in a dry environment, 2-8°C.[2][3]
Safety & Handling

N-(4-Chloro-3-methoxyphenyl)acetamide, like many N-arylacetamides, should be handled with care.[7] While a specific, comprehensive toxicology report for this exact compound is not widely published, related chloro-acetanilide compounds are known irritants and may be harmful if swallowed.[8]

Core Safety Precautions:

  • Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) from the supplier before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[9] A dust mask is recommended when handling the solid powder.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]

  • Incompatible Materials: Avoid strong oxidizing agents.[8]

Synthesis of the Intermediate: A Standard Protocol

The most common and reliable method for synthesizing N-arylacetamides is the acylation of the corresponding aniline.[7][10][11] This protocol details the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide from 4-chloro-3-methoxyaniline.

Rationale of the Synthesis

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-chloro-3-methoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent deprotonation step, often facilitated by a mild base or the solvent, yields the stable amide product. Acetic acid is used as the solvent as it is compatible with the reactants and facilitates the reaction. Sodium acetate is added during workup to neutralize the excess acid and precipitate the product.[11]

Visualized Workflow: Synthesis

reagents Reactants: - 4-Chloro-3-methoxyaniline - Acetic Anhydride - Glacial Acetic Acid reaction Reaction Vessel (Ice Bath, 0-5 °C) reagents->reaction stirring Stirring at RT (30-60 min) reaction->stirring workup Workup: Add Sodium Acetate Solution stirring->workup precipitation Precipitation of Product workup->precipitation filtration Filtration & Washing (Cold Water) precipitation->filtration drying Drying (Vacuum Oven) filtration->drying product Final Product: N-(4-Chloro-3-methoxyphenyl)acetamide drying->product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Laboratory Protocol

Materials & Equipment:

  • 4-chloro-3-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-chloro-3-methoxyaniline (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of aniline). Place the flask in an ice bath and stir until the temperature equilibrates to 0-5 °C.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium acetate in water (approx. 4-5 times the volume of acetic acid used).[11]

  • Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and salts.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final product should be a crystalline solid.

Application as a Synthetic Intermediate

The true value of N-(4-Chloro-3-methoxyphenyl)acetamide lies in its utility as a scaffold for building more complex molecules, particularly those with therapeutic potential like kinase inhibitors.[12][13][14] The chloro group is a versatile handle for introducing molecular diversity via cross-coupling reactions.

Strategic Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a core heterocyclic structure linked to substituted aryl rings. The 4-chloro-3-methoxyphenyl moiety is a common feature in such designs. The synthesis often involves a key cross-coupling step (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira reaction) where the C-Cl bond is replaced with a C-C, C-N, or C-O bond, linking the intermediate to the core of the target molecule.

Visualized Pathway: Hypothetical Drug Synthesis

cluster_0 Phase 1: Intermediate Modification cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Elaboration start N-(4-Chloro-3-methoxyphenyl)acetamide hydrolysis Amide Hydrolysis (e.g., HCl, heat) start->hydrolysis Step A amine 4-Chloro-3-methoxyaniline hydrolysis->amine coupling Buchwald-Hartwig C-N Coupling (Pd Catalyst, Ligand, Base) amine->coupling Step B coupling_partner Core Heterocycle (e.g., Pyrimidine-Br) coupling_partner->coupling coupled_product Coupled Precursor coupling->coupled_product final_reaction Final Modification (e.g., Amidation, Alkylation) coupled_product->final_reaction Step C target Target Kinase Inhibitor final_reaction->target

Caption: Hypothetical pathway to a kinase inhibitor.

Protocol Example: Buchwald-Hartwig Amination

This protocol provides a representative example of how N-(4-Chloro-3-methoxyphenyl)acetamide can be used in a C-N cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis. Here, it is coupled with a generic amine partner.

Rationale of the Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of palladium catalyst, ligand (e.g., a biaryl phosphine), and base is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the deprotonation of the amine and regeneration of the active catalyst.

Step-by-Step Laboratory Protocol

Materials & Equipment:

  • N-(4-Chloro-3-methoxyphenyl)acetamide (1 equivalent)

  • Amine coupling partner (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Xantphos (ligand, 0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (silica gel, solvents)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add N-(4-Chloro-3-methoxyphenyl)acetamide, the amine coupling partner, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

N-(4-Chloro-3-methoxyphenyl)acetamide is a strategically functionalized intermediate that offers significant advantages in synthetic chemistry. Its well-defined reactivity allows for predictable and high-yielding transformations, making it an ideal starting point for the synthesis of diverse and complex molecular targets. The protocols and applications detailed herein demonstrate its utility as a robust building block for researchers in drug development and organic synthesis, enabling the efficient construction of novel compounds with potential therapeutic value.

References

  • Pharmaffiliates. N-(4-Chloro-3-methoxyphenyl)acetamide, CAS No: 98446-55-0. Available from: [Link]

  • Mahajabeen, P., & Chadha, A. (2013). A novel green route for the synthesis of N-phenylacetamides.... RSC Advances. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available from: [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available from: [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]

  • Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData. Available from: [Link]

  • ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

  • Omsynth Lifesciences. Product Listing. Available from: [Link]

  • Wu, G., et al. (2021). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor.... ResearchGate. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Available from: [Link]

  • Choi, S. U., et al. (2012). Reversal of P-glycoprotein-mediated multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide.... PubMed. Available from: [Link]

  • PubChem. N-(4-Hydroxy-3-methoxybenzyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • PubChem. N-Acetyl-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

  • Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available from: [Link]

  • Wang, B., et al. (2016). Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor.... PubMed. Available from: [Link]

Sources

Method

HPLC analytical method for N-(4-Chloro-3-methoxyphenyl)acetamide quantification

Executive Summary This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of N-(4-Chloro-3-methoxyphenyl)acetamide (CAS: 98446-55-0). As a structural analog to commo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of N-(4-Chloro-3-methoxyphenyl)acetamide (CAS: 98446-55-0). As a structural analog to common pharmaceutical intermediates (e.g., acetanilide herbicides or paracetamol impurities), this compound requires precise monitoring during synthesis to ensure purity from its precursor, 4-chloro-3-methoxyaniline .

This guide departs from rigid templates to provide a "Method Lifecycle" approach—covering the physicochemical logic of separation, step-by-step execution, and ICH Q2(R2) validation criteria.

Physicochemical Basis & Separation Logic

To design a self-validating method, one must understand the molecular behavior under chromatographic conditions.[1]

  • The Analyte: N-(4-Chloro-3-methoxyphenyl)acetamide is a lipophilic neutral amide.[1] The chloro- and methoxy- substituents on the phenyl ring increase hydrophobicity compared to the parent acetanilide.

    • Predicted LogP: ~2.1 – 2.4 (Moderate lipophilicity).[1]

    • Solubility: Low in water; High in Acetonitrile (ACN) and Methanol (MeOH).[1]

  • The Critical Impurity: The synthesis precursor, 4-chloro-3-methoxyaniline , is the primary interference.

  • Separation Mechanism:

    • Stationary Phase: A C18 (Octadecylsilane) column is selected for maximum hydrophobic interaction.[1]

    • Mobile Phase pH: Acidic conditions (0.1% Formic Acid, pH ~2.7) are critical.

      • Why? The amide nitrogen is non-basic.[1] However, the impurity (aniline) has a basic nitrogen. At pH 2.7, the aniline becomes protonated (

        
        ), drastically reducing its retention time. This ensures the impurity elutes early (void volume to ~3 min), while the target neutral amide elutes later, guaranteeing baseline separation.
        
Diagram 1: Method Development Logic

MethodLogic Analyte Target: N-(4-Chloro-3-methoxyphenyl)acetamide (Neutral, Lipophilic) Condition Mobile Phase: pH 2.7 (0.1% Formic Acid) Analyte->Condition Impurity Impurity: 4-Chloro-3-methoxyaniline (Basic, Polar) Impurity->Condition Result_Imp Impurity Protonates (NH3+) Elutes FAST (tR < 3 min) Condition->Result_Imp Ionization Result_Ana Analyte Remains Neutral Elutes SLOW (tR > 5 min) Condition->Result_Ana Retention Outcome Baseline Separation Achieved Result_Imp->Outcome Result_Ana->Outcome

Caption: Separation strategy leveraging pH-dependent ionization to resolve the target amide from its aniline precursor.

Instrumentation & Reagents

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with a Quaternary Pump and Diode Array Detector (DAD/PDA).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex).

    • Note: 3.5 µm particle size is preferred over 5 µm for sharper peaks without the backpressure of UHPLC 1.8 µm columns.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

    • Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).[1]

  • Reference Standard: N-(4-Chloro-3-methoxyphenyl)acetamide (>99.0% purity).[1]

Standardized Experimental Protocol

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CEnsures reproducible retention times; prevents viscosity fluctuations.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1]
Injection Vol 10 µLSufficient sensitivity without overloading the column.[1]
Detection UV 254 nmThe aromatic ring absorbs strongly here.[1] (Optional: 210 nm for higher sensitivity but more noise).[1]
Mobile Phase A 0.1% Formic Acid in WaterProtonates amines; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (100%)Strong elution solvent for lipophilic acetamides.[1]
Gradient Program

Note: While isocratic (e.g., 50:50) works, a gradient is recommended to clean the column of highly lipophilic dimers often found in acetanilide synthesis.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Hold to elute polar aniline impurities
10.001090Ramp to elute Target Analyte
12.001090Wash column
12.109010Return to initial
15.009010Re-equilibration

Expected Retention Time: Target analyte typically elutes between 7.5 – 8.5 minutes .[1]

Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of N-(4-Chloro-3-methoxyphenyl)acetamide standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Sonication may be required).

  • Dilute to volume.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Crucial: Diluting with 50:50 ensures the solvent strength matches the midpoint of the gradient, preventing "solvent shock" and peak splitting.[1]

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[1] Below are the acceptance criteria and procedures.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times before analyzing samples.[1]

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): 0.8 < T < 1.5 (Demonstrates good peak symmetry).[1]

  • Theoretical Plates (N): > 5,000 (Demonstrates column efficiency).[1]

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike a known amount of standard into a sample matrix (or solvent) at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1]

Troubleshooting & Anomalies

Diagram 2: Troubleshooting Workflow

Troubleshooting Issue Problem Detected SplitPeak Split Peaks? Issue->SplitPeak RetShift Retention Time Shift? Issue->RetShift HighBack High Backpressure? Issue->HighBack Action1 Diluent Mismatch. Change diluent to match Initial MP. SplitPeak->Action1 Action2 Check pH of MP A. Ensure Column Temp is stable. RetShift->Action2 Action3 Particulates. Filter sample (0.22 µm PVDF). HighBack->Action3

Caption: Diagnostic tree for resolving common chromatographic issues.

Common Issue: "Ghost Peaks"

  • Cause: Late-eluting impurities from a previous injection carried over.[1]

  • Solution: Extend the "Wash" phase (90% B) of the gradient to 5 minutes or run a blank injection between samples.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79529887, 3-Chloro-4-methoxy acetanilide. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient logic).

  • BenchChem.Application Note: HPLC Method for Acetanilide Derivatives.

Sources

Application

Application Note &amp; Protocol: High-Purity Recovery of N-(4-Chloro-3-methoxyphenyl)acetamide via Optimized Recrystallization

Abstract: This document provides a comprehensive, technically-grounded protocol for the purification of N-(4-Chloro-3-methoxyphenyl)acetamide via recrystallization. The procedure is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically-grounded protocol for the purification of N-(4-Chloro-3-methoxyphenyl)acetamide via recrystallization. The procedure is designed for researchers, chemists, and drug development professionals requiring a high-purity solid for downstream applications. The methodology emphasizes not just the procedural steps but the underlying chemical principles governing solvent selection, crystal growth, and impurity removal. This protocol is structured as a self-validating system, incorporating in-process checks and post-purification analyses to ensure the final product meets stringent purity criteria.

Foundational Principles: The Rationale of Recrystallization

Recrystallization is a paramount technique in synthetic chemistry for the purification of solid compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The ideal solvent will exhibit high solubility for N-(4-Chloro-3-methoxyphenyl)acetamide at an elevated temperature and significantly lower solubility at reduced temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (retained in the mother liquor upon crystallization).

The success of this protocol is predicated on the precise selection of a solvent system that exploits these solubility gradients to selectively crystallize the desired product, leaving contaminants behind. Slow, controlled cooling is paramount as it facilitates the growth of a well-ordered crystal lattice, which intrinsically excludes molecules that do not fit, i.e., impurities.

Key Compound Characteristics

A thorough understanding of the physicochemical properties of N-(4-Chloro-3-methoxyphenyl)acetamide is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 98446-55-0[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance White to off-white crystalline solid (Expected)Inferred from related compounds[4][5][6]
Melting Point Not explicitly reported. Must be determined experimentally. Related compounds like 4'-Chloroacetanilide melt at 178-179 °C.[7]N/A
Solubility Profile Practically insoluble in cold water; soluble in hot water and polar organic solvents like ethanol and methanol.Inferred from acetanilide derivatives[7][8][9]

Strategic Solvent System Selection

For substituted acetanilides, a binary solvent system often provides the most robust control over the purification process. While water is a common solvent for simple acetanilide[10], the chloro and methoxy substituents on the phenyl ring of the target molecule alter its polarity. An ethanol/water mixture is proposed here as the optimal system.

  • Ethanol: Acts as the primary "good" solvent, readily dissolving N-(4-Chloro-3-methoxyphenyl)acetamide at elevated temperatures.

  • Water: Acts as the "poor" solvent or anti-solvent. Its addition to the hot ethanolic solution decreases the overall solubility of the compound, inducing saturation and subsequent crystallization upon cooling.

This combination allows for fine-tuning of the saturation point, ensuring that crystallization begins from a solution that is precisely saturated, thereby maximizing yield and purity.

cluster_Solvent Solvent Selection Logic cluster_Impurities Impurity Behavior A Target Compound: N-(4-Chloro-3-methoxyphenyl)acetamide D Ideal Solvent Behavior A->D B High Temperature (e.g., Boiling Point) B->D High Solubility C Low Temperature (e.g., 0-4 °C) C->D Low Solubility E Scenario 1: Insoluble Impurity G Remains insoluble in hot solvent E->G F Scenario 2: Soluble Impurity H Remains soluble in cold solvent F->H

Caption: Experimental workflow for the recrystallization of N-(4-Chloro-3-methoxyphenyl)acetamide.

Purity Validation and Quality Control

A successful purification must be verified. The following methods provide a robust system for validating the purity of the recrystallized product.

TechniquePurposeExpected Outcome for High Purity
Melting Point Determination To assess purity and identify the compound.A sharp melting point range (typically < 2 °C) that is elevated compared to the crude material. Impurities depress and broaden the melting point. [11]
Thin-Layer Chromatography (TLC) To qualitatively separate the compound from impurities.The recrystallized sample should show a single, well-defined spot, while the crude material may show multiple spots.
Spectroscopy (¹H NMR, FTIR) To confirm chemical structure and detect impurities.The spectra should match the expected structure of N-(4-Chloro-3-methoxyphenyl)acetamide and be free of signals corresponding to starting materials or by-products.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethanol) and allow it to cool more slowly.
No Crystal Formation The solution is not sufficiently saturated; crystallization induction is slow.1. Gently scratch the inner wall of the flask with a glass rod at the solution's surface.<[12]br>2. Add a tiny seed crystal of the pure compound.3. If oversaturated, gently reheat and cool again. If undersaturated, evaporate some solvent and re-cool.
Very Low Recovery Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Use the minimum required volume of hot solvent. Ensure the filtration apparatus is adequately pre-heated. Ensure the filtrate is thoroughly cooled in an ice bath.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

References

  • EvitaChem. N-(4-Hydroxy-3-methoxybenzyl)acetamide.
  • CymitQuimica. CAS 539-03-7: N-(4-Chlorophenyl)acetamide.
  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871.
  • Scribd. Recrystallization of Acetanilide.
  • Echemi. N-(4-Methoxyphenyl)acetamide.
  • Thermo Fisher Scientific. 4-Methoxyphenylacetamide - SAFETY DATA SHEET.
  • Omsynth Lifesciences. N-(4-Chloro-3-methoxyphenyl)acetamide.
  • SynHet. N-(3-Chloro-4-methoxyphenyl)acetamide.
  • PA-SL. CAS No : 98446-55-0 | Product Name : N-(4-Chloro-3-methoxyphenyl)acetamide.
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • Sigma-Aldrich. 4'-Chloroacetanilide 97 | 539-03-7.
  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
  • PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 19882799.
  • Scribd. GRP 7 Re Crystallization of Pure Acetanilide.
  • University of California, Santa Cruz. Experiment 1 - Recrystallization of Acetanilide.
  • Baruch College. Purification by Crystallization.
  • Cerritos College. Purification of Impure Acetanilide.

Sources

Method

Application Note: A Robust and Scalable Synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide

Abstract This document provides a comprehensive guide for the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide, a key intermediate in pharmaceutical and chemical research. Moving beyond a simple recitation of steps, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide, a key intermediate in pharmaceutical and chemical research. Moving beyond a simple recitation of steps, this application note delves into the mechanistic underpinnings, process optimization, and critical safety considerations essential for successfully scaling the synthesis from the laboratory bench to larger-scale production. We present a detailed, validated protocol for the acylation of 4-Chloro-3-methoxyaniline, focusing on procedural choices that ensure high yield, purity, and operational safety. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-documented synthetic methodology.

Introduction and Scientific Context

N-(4-Chloro-3-methoxyphenyl)acetamide (CAS No. 98446-55-0) is a substituted acetanilide derivative.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional organic materials. The reliable production of this compound in high purity and on a significant scale is crucial for advancing research and development programs that depend on it as a core building block.

The primary synthetic route involves the N-acylation of 4-Chloro-3-methoxyaniline. This reaction, while conceptually straightforward, presents challenges when scaling up, including managing reaction exotherms, ensuring complete conversion, and developing an efficient purification strategy. This guide addresses these challenges by providing a protocol grounded in established chemical principles, offering insights into the causality behind each procedural step to empower the user with a deeper understanding of the process.

The Chemistry: Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the starting amine, 4-Chloro-3-methoxyaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.

Why Acetic Anhydride? For scale-up operations, acetic anhydride is superior to alternatives like acetyl chloride. It is less volatile, less corrosive, and its reaction byproduct is acetic acid, which is less hazardous than the hydrogen chloride gas generated from acetyl chloride. In this protocol, glacial acetic acid can serve as both a reactant byproduct and the reaction solvent, simplifying the overall process.[2]

The protection of the amine group via acetylation is a common strategy in multi-step syntheses. It moderates the activating effect of the amino group, preventing unwanted side reactions in subsequent electrophilic aromatic substitutions.[3]

Reaction Scheme

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: General reaction scheme for the synthesis.

Scaled-Up Synthesis Protocol (100 g Scale)

This protocol is optimized for a 100-gram scale synthesis, focusing on safety, efficiency, and product purity.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.AmountMoles
4-Chloro-3-methoxyaniline13726-14-2157.60 g/mol 100.0 g0.635
Acetic Anhydride108-24-7102.09 g/mol 71.4 g (66 mL)0.699
Glacial Acetic Acid64-19-760.05 g/mol 400 mL-
Deionized Water7732-18-518.02 g/mol ~2 L-
Ethanol (for recrystallization)64-17-546.07 g/mol As needed-

Equipment:

  • 1 L three-neck round-bottom flask (reactor)

  • Mechanical stirrer with overhead motor

  • Condenser

  • Dropping funnel (250 mL)

  • Heating mantle with temperature controller and thermocouple

  • Ice-water bath

  • Buchner funnel and vacuum flask (2 L)

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and dropping funnel in a well-ventilated fume hood.

  • Charge Reactants: To the flask, add 4-Chloro-3-methoxyaniline (100.0 g) and glacial acetic acid (400 mL). Begin stirring to dissolve the solid. The starting material is a white to amber powder.[4]

  • Cooling: Place the reactor in an ice-water bath and cool the stirring mixture to approximately 5-10°C. This is crucial to control the initial exotherm of the acylation reaction.

  • Addition of Acetic Anhydride: Charge the dropping funnel with acetic anhydride (66 mL, 1.1 equivalents). Add the acetic anhydride dropwise to the cooled reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aniline spot indicates completion.

  • Product Precipitation: Carefully and slowly pour the reaction mixture into a 4 L beaker containing 2 L of cold deionized water while stirring vigorously. The product will precipitate as a solid.

  • Isolation: Allow the suspension to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 200 mL) to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected crude yield is typically high (>90%).

Purification by Recrystallization
  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 60-70°C.

Analytical Characterization

To ensure the final product meets the required quality standards, the following analytical methods are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • HPLC/GC: To determine the purity of the final compound, which should be >98%.[5]

  • FTIR Spectroscopy: To confirm the presence of key functional groups (N-H stretch, C=O stretch).

  • ¹H and ¹³C NMR: To confirm the chemical structure of N-(4-Chloro-3-methoxyphenyl)acetamide.[5]

Safety and Hazard Management

The scale-up of any chemical synthesis requires a stringent adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • 4-Chloro-3-methoxyaniline: This compound is an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE). In case of contact, wash the affected area with plenty of water.[6]

  • Acetic Anhydride: This substance is corrosive, flammable, and reacts exothermically with water.[7][8] It can cause severe burns to the skin and eyes and is harmful if inhaled.[9] Handle with extreme care, using chemical-resistant gloves and eye protection.

  • Glacial Acetic Acid: A corrosive liquid that can cause severe skin and eye damage.

Personal Protective Equipment (PPE):

  • Chemical splash goggles

  • Lab coat

  • Chemical-resistant gloves (e.g., nitrile)

Emergency Procedures:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention if breathing is difficult or symptoms persist.[9]

  • Skin Contact: Immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Spills: Neutralize spills of acetic acid or anhydride with a suitable agent like sodium bicarbonate before cleanup.

dot graph "Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for the scaled-up synthesis.

References

  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. International Union of Crystallography. Available at: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. ResearchGate. Available at: [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide - ResearchGate. ResearchGate. Available at: [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents. Google Patents.
  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Carl ROTH. Available at: [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide - IUCr Journals. International Union of Crystallography. Available at: [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • SDS for Acetic Anhydride: A Guide to Chemical Safety. A-C-T. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acylation of 4-Chloro-3-methoxyaniline

Welcome to the technical support center for the acylation of 4-chloro-3-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 4-chloro-3-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important transformation. Acylating 4-chloro-3-methoxyaniline is a critical step in the synthesis of numerous pharmaceutical intermediates and functional materials. However, like many reactions involving substituted anilines, this process is not without its challenges.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles governing the reaction's success, helping you diagnose issues, prevent common side reactions, and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of acylating 4-chloro-3-methoxyaniline?

The main goal is to introduce an acyl group (such as an acetyl or benzoyl group) onto the nitrogen atom of the aniline. This transformation serves several purposes:

  • Protecting Group: The resulting amide is significantly less nucleophilic and less prone to oxidation than the starting aniline. This allows for subsequent chemical modifications on other parts of the molecule that the free amine would not tolerate.[1]

  • Modulating Reactivity: Converting the strongly activating -NH₂ group into a moderately activating N-acyl group can prevent unwanted side reactions like poly-substitution in subsequent electrophilic aromatic substitution reactions.[2]

  • Synthetic Intermediate: The resulting N-acylated compound is often a key precursor for building more complex molecular architectures in drug discovery and materials science.

Q2: What are the most common acylating agents and reaction conditions?

The most frequently used acylating agents are acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).[2][3]

  • With Acetic Anhydride: This is a very common and convenient method. The reaction can be run neat, in a solvent like acetic acid, or under aqueous conditions with a base like sodium acetate to neutralize the carboxylic acid byproduct.[1][3]

  • With Acetyl Chloride: This reagent is more reactive than acetic anhydride. The reaction is typically performed in an inert aprotic solvent (like dichloromethane or THF) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial for scavenging the HCl generated during the reaction.[4]

Q3: What are the principal side reactions I should be aware of?

When acylating 4-chloro-3-methoxyaniline, chemists must be vigilant for three main side reactions:

  • N,N-Diacylation: The formation of an imide where two acyl groups are attached to the nitrogen. This is more prevalent with highly reactive acylating agents and an excess of the reagent.[5]

  • C-Acylation (Ring Acylation): A Friedel-Crafts type reaction where the acyl group attaches directly to the aromatic ring instead of the nitrogen. The aniline moiety is a powerful activating group, making the ring susceptible to electrophilic attack.[4]

  • Oxidation/Polymerization: Anilines, especially when not purified, can be sensitive to air oxidation, leading to the formation of colored impurities that can complicate purification and lower yield.[2][6]

Troubleshooting Guide: From Problem to Solution

This section is organized by common experimental observations. For each problem, we diagnose the potential causes rooted in chemical principles and provide actionable protocols to resolve the issue.

Problem 1: My reaction yields are consistently low, and starting material remains.

This is a common issue that points to either incomplete conversion or a competing side reaction that is not immediately obvious on a TLC plate.

Possible Cause A: Insufficiently Reactive Conditions

  • The "Why": The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the chlorine atom on the ring. While the methoxy group is donating, the overall electronics may require more forcing conditions than for simple aniline.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion. Monitor by TLC to avoid decomposition.

    • Switch to a More Reactive Acylating Agent: If using acetic anhydride, consider switching to acetyl chloride. Its greater electrophilicity can overcome a less nucleophilic amine.

    • Catalysis: For stubborn acylations, a catalytic amount of a Lewis acid like MgCl₂ or a proton source like weak acetic acid (when using anhydride) can activate the acylating agent.[3][7]

Possible Cause B: N,N-Diacylation is Consuming the Product

  • The "Why": The initially formed mono-acylated product (the amide) still has a lone pair on the nitrogen. Under forcing conditions or with a large excess of a highly reactive acylating agent, it can be acylated a second time to form the diacyl-product. Deactivated anilines have been shown to be susceptible to this.[5]

  • Solution:

    • Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the acylating agent. Add it slowly (dropwise) to the solution of the aniline at a low temperature (e.g., 0 °C) to maintain control and prevent localized high concentrations.

    • Selective Hydrolysis of the Diacyl Byproduct: The N,N-diacyl imide is often more susceptible to hydrolysis than the desired N-monoacyl amide. A carefully controlled workup with mild aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) can sometimes selectively hydrolyze the undesired byproduct back to the desired amide.[5][8]

Standard Protocol 1: Controlled Mono-N-Acetylation

This protocol is designed to favor the formation of N-(4-chloro-3-methoxyphenyl)acetamide while minimizing diacylation.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-methoxyaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Problem 2: My TLC/LC-MS shows multiple product spots that are not starting material.

This indicates the formation of stable byproducts, most commonly from diacylation or ring acylation.

Possible Cause A: N,N-Diacylation

  • Diagnosis: The diacylated product will have a higher molecular weight (by the mass of an acetyl group minus water) and will typically be less polar (higher Rf on normal phase TLC) than the desired mono-acylated product.

  • Solution: Refer to the solutions for Problem 1, Cause B . Implement stricter stoichiometric control and lower reaction temperatures.

Possible Cause B: C-Acylation (Friedel-Crafts Reaction)

  • The "Why": The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution. Although the para position is blocked by chlorine, the two ortho positions (C2 and C6) are activated and available for acylation. This side reaction is particularly problematic if Lewis acids (like AlCl₃, a classic Friedel-Crafts catalyst) are present, even as impurities.[4][9] Unprotected anilines are generally poor substrates for Friedel-Crafts reactions because the Lewis acid catalyst complexes with the basic amine nitrogen, deactivating the ring.[10][11] However, under certain conditions, C-acylation can compete with N-acylation.

  • Solution:

    • Avoid Lewis Acids: Ensure your reagents and glassware are free from strong Lewis acid contaminants. Standard N-acylation should not require a Lewis acid catalyst.

    • Prioritize N-Acylation Conditions: Use conditions that strongly favor nucleophilic attack by the nitrogen over electrophilic attack on the ring. This includes using a non-coordinating base like pyridine or triethylamine rather than a Lewis acid. The base enhances the nucleophilicity of the nitrogen and ensures any generated acid is neutralized, preventing it from catalyzing ring acylation.

The following diagram illustrates the competition between the desired N-acylation and the undesired C-acylation side reaction.

Acylation_Pathways Reactants 4-Chloro-3-methoxyaniline + Acylating Agent (R-CO-X) N_Acyl Desired Product: N-Acylation Reactants->N_Acyl Nucleophilic Attack from Nitrogen (Favored) C_Acyl Side Product: C-Acylation (Ring) Reactants->C_Acyl Electrophilic Attack on Ring (Ortho) (Undesired) Di_Acyl Side Product: N,N-Diacylation N_Acyl->Di_Acyl Excess Acylating Agent or Harsh Conditions

Caption: Competing reaction pathways in the acylation of 4-chloro-3-methoxyaniline.

Problem 3: The final product or reaction mixture is dark brown/black.

A dark coloration is a classic sign of aniline oxidation.

  • The "Why": Anilines are electron-rich aromatic compounds and are susceptible to oxidation, which can be initiated by air (O₂), trace metal impurities, or strong oxidizing agents.[2] This process often leads to the formation of highly conjugated, intensely colored polymeric materials or quinone-like structures.[6] The reaction may appear clean by TLC if the colored impurities are highly polar and remain at the baseline or are polymeric and insoluble.

  • Solution:

    • Use an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon gas. This is the most effective way to prevent air oxidation.

    • Degas Solvents: For particularly sensitive reactions, using solvents that have been degassed (by sparging with nitrogen or by freeze-pump-thaw cycles) can remove dissolved oxygen.

    • Purify the Starting Material: If the starting aniline has been stored for a long time, it may have already begun to oxidize. Purifying it by recrystallization or column chromatography before use can remove colored impurities that might catalyze further degradation.

    • Activated Carbon Treatment: If the final product is isolated but has a persistent color, dissolving it in a suitable solvent and stirring with a small amount of activated charcoal, followed by filtration through celite, can often remove colored impurities.

Comparative Summary of Acylation Conditions

The choice of reagents and conditions can significantly impact the outcome of the reaction. The following table provides a comparative summary to guide your experimental design.

ParameterCondition A: Acetic Anhydride / NaOAcCondition B: Acetyl Chloride / PyridineRationale & Expected Outcome
Reactivity ModerateHighAcetyl chloride is more electrophilic; useful for less reactive anilines but carries a higher risk of diacylation.
Byproduct Acetic AcidHClPyridine or Et₃N is a stronger base and is required to effectively scavenge the highly corrosive HCl byproduct.
Control Easier to control, less exothermic.More exothermic, requires slow addition and cooling.Slower reaction with anhydride allows for better control over temperature and stoichiometry.
Side Reactions Lower risk of diacylation.Higher risk of diacylation if not controlled.Careful stoichiometry and temperature control are critical with acetyl chloride.
Best For Routine acetylations, scale-up operations.Difficult acetylations, substrates with deactivating groups.Choose the mildest conditions necessary to achieve full conversion.

This flowchart provides a logical sequence for diagnosing and solving issues encountered during the acylation reaction.

Troubleshooting_Workflow Start Start Acylation Reaction Check_TLC Monitor Reaction (TLC / LC-MS) Start->Check_TLC Complete Reaction Complete? Check_TLC->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction: - Increase Temp - Change Reagent - Add Catalyst Complete->Incomplete No Side_Products Side Products Detected? Workup->Side_Products Side_Products->Workup No Diacylation Diacylation: - Control Stoichiometry - Lower Temperature - Mild Basic Wash Side_Products->Diacylation Yes, High Rf Spot CAcylation C-Acylation: - Avoid Lewis Acids - Use Pyridine/Et3N Side_Products->CAcylation Yes, Isomeric Spot Oxidation Dark Color (Oxidation): - Use Inert Gas (N2) - Degas Solvents - Purify Starting Material Side_Products->Oxidation Yes, and Dark Color Diacylation->Workup CAcylation->Workup

Caption: A logical workflow for troubleshooting common acylation side reactions.

References

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism . (2016). YouTube. Retrieved from [Link]

  • Friedel-Crafts acylation reaction of anilides. (n.d.). Google Patents.
  • Friedel-Crafts acylation of anilides . (2021). Sciencemadness.org. Retrieved from [Link]

  • Why aniline doesn't undergo Friedel Crafts reaction? . (2019). YouTube. Retrieved from [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst . (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Reactions of Aniline . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Aniline . (n.d.). Wikipedia. Retrieved from [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? . (2018). Quora. Retrieved from [Link]

  • Acetylation of Aniline (Experiment) . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Chloro-3-methoxyaniline . (n.d.). PubChem. Retrieved from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions . (2022). Molecules. Retrieved from [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction . (2014). ARKIVOC. Retrieved from [Link]

  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer . (2014). Angewandte Chemie. Retrieved from [Link]

  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives . (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition . (2014). Trade Science Inc. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . (2015). ARKIVOC. Retrieved from [Link]

  • Acetylation of Aromatic Amines: Use of Acidic Catalyst for Efficient Reactions . (2025). International Journal of Creative Research Thoughts. Retrieved from [Link]

Sources

Optimization

Process Chemistry Support Center: N-(4-Chloro-3-methoxyphenyl)acetamide Synthesis

Ticket ID: #PCM-98446-SOLV Subject: Solvent Effects & Process Optimization for N-(4-Chloro-3-methoxyphenyl)acetamide Assigned Specialist: Senior Application Scientist, Process Development Group Introduction Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PCM-98446-SOLV Subject: Solvent Effects & Process Optimization for N-(4-Chloro-3-methoxyphenyl)acetamide Assigned Specialist: Senior Application Scientist, Process Development Group

Introduction

Welcome to the Process Chemistry Support Center. You are likely synthesizing N-(4-Chloro-3-methoxyphenyl)acetamide (CAS: 98446-55-0) via the acetylation of 4-Chloro-3-methoxyaniline .

This transformation is a classic Nucleophilic Acyl Substitution, but the specific substitution pattern (electron-donating methoxy group ortho to the amine, electron-withdrawing chlorine para to the amine) creates a unique "push-pull" electronic environment. Your choice of solvent is not just about solubility—it dictates reaction kinetics, impurity profiles, and isolation efficiency.

This guide moves beyond basic recipes to explain the causality of solvent interactions, ensuring you can troubleshoot low yields, "oiling out," or sluggish kinetics.

Module 1: Solvent Selection Logic & Kinetics

Q: Why is my reaction sluggish in non-polar solvents (DCM, Toluene) despite using excess acetic anhydride?

A: This is a transition state stabilization issue. The rate-determining step in amide bond formation involves the attack of the neutral amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate (


).
  • The Mechanism: The transition state is highly polar.[1] Non-polar solvents (DCM, Toluene) cannot effectively solvate this charge separation, leading to a higher activation energy barrier.

  • The Fix: Switch to a Polar Protophilic or Polar Protic solvent.

    • Acetic Acid (Recommended): It acts as both solvent and catalyst. It stabilizes the zwitterionic intermediate via hydrogen bonding and assists in proton transfer.

    • Water (Green Alternative): Utilizing the "on-water" hydrophobic effect can actually accelerate the reaction, forcing the organic reactants together.

Q: How does the methoxy group affect my solvent choice?

A: The 3-methoxy group is an Electron Donating Group (EDG) ortho to the amine.

  • Electronic Effect: It increases the nucleophilicity of the amine, making it more reactive than a simple chloroaniline.

  • Steric Effect: It provides bulk near the reaction center. In viscous solvents or at low temperatures, this steric hindrance can slow down the approach of the electrophile.

  • Solubility Implication: The methoxy group increases lipophilicity compared to a naked aniline. If you use water, you must use a surfactant or vigorous agitation to overcome the phase transfer barrier.

Module 2: Troubleshooting & Isolation (The "Oiling Out" Issue)

Q: Upon workup, my product forms a sticky oil instead of a precipitate. How do I fix this?

A: "Oiling out" occurs when the product separates as a liquid phase before crystallizing, often trapping impurities. This is common in mixed-solvent systems (e.g., Ethanol/Water).

Troubleshooting Protocol:

  • Temperature Control: You are likely cooling too fast. Re-heat the mixture until the oil dissolves.

  • Seeding: Add a seed crystal of pure N-(4-Chloro-3-methoxyphenyl)acetamide at the cloud point (approx. 5-10°C below boiling).

  • Solvent Composition: If using Ethanol/Water, increase the ethanol fraction slightly to keep the product in solution longer, then cool slowly (10°C/hour).

Q: I see diacetylated impurities (N,N-diacetyl). Is this solvent-related?

A: Yes. This typically happens in high-boiling, non-polar solvents (like Xylene) at high temperatures where the mono-acetylated product remains soluble and nucleophilic enough to react again.

  • Solution: Switch to Acetic Acid or Water/Sodium Acetate . The mono-acetylated product is less soluble in these media and precipitates out, preventing over-reaction.

Module 3: Visualization of Process Logic

The following diagram illustrates the decision matrix for solvent selection based on your specific process constraints (Green Chemistry vs. High Throughput).

SolventSelection Start Start: 4-Chloro-3-methoxyaniline Constraint Primary Constraint? Start->Constraint Green Green / Eco-Friendly Constraint->Green Minimize Waste Speed Speed / High Yield Constraint->Speed Max Kinetics WaterSystem Solvent: Water + NaOAc (Schotten-Baumann) Green->WaterSystem Hydrophobic Effect AcOHSystem Solvent: Glacial Acetic Acid (Reflux) Speed->AcOHSystem Acid Catalysis Precipitate Product Precipitates (Easy Filtration) WaterSystem->Precipitate Low Solubility AcOHSystem->Precipitate Pour into Ice Water Recryst Recrystallize: Ethanol/Water Precipitate->Recryst

Figure 1: Decision tree for solvent selection based on process constraints. Green paths prioritize waste reduction; Red paths prioritize reaction kinetics.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Classic" Kinetic Method (Acetic Acid)

Best for: First-time synthesis, ensuring high conversion, and overcoming steric hindrance.

  • Dissolution: Dissolve 1.0 eq of 4-Chloro-3-methoxyaniline in 5 volumes of Glacial Acetic Acid .

  • Addition: Add 1.2 eq of Acetic Anhydride dropwise at room temperature.

    • Note: The reaction is exothermic.

  • Reaction: Heat to 60°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the hot solution slowly into 10 volumes of crushed ice/water with vigorous stirring.

  • Isolation: The product will precipitate as white/off-white crystals. Filter and wash with cold water until the filtrate is neutral pH.

Protocol B: The "Green" Aqueous Method (Schotten-Baumann)

Best for: Large scale, safety, and environmental compliance.

  • Salt Formation: Suspend 1.0 eq of 4-Chloro-3-methoxyaniline in 10 volumes of water. Add 1.1 eq of conc. HCl. Stir until a homogeneous solution forms (Anilinium salt).

  • Buffering: Prepare a solution of 1.5 eq Sodium Acetate in minimal water.

  • Simultaneous Addition: Add 1.2 eq Acetic Anhydride and the Sodium Acetate solution simultaneously to the aniline solution at 0-5°C.

  • Precipitation: The sodium acetate buffers the HCl released, regenerating the free amine which immediately reacts and precipitates due to low water solubility.

  • Isolation: Filter the resulting solid.

Module 5: Data & Comparison

Table 1: Solvent Effects on Reaction Parameters

Solvent SystemReaction RateYield PotentialIsolation MethodGreen Score
Glacial Acetic Acid High (Catalytic)85-95%Pour into waterModerate
Water (NaOAc) Moderate (Heterogeneous)80-90%Direct FiltrationHigh
Dichloromethane (DCM) Low60-75%Evaporation (Tedious)Low
Ethanol Moderate70-85%Partial Evap + CoolingModerate

References

  • Vertex AI Search. (2025).[2] Synthesis and crystallization of N-(4-Methoxy-3-nitrophenyl)acetamide. 3

  • Vertex AI Search. (2025).[2] Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. 4[2][3][5]

  • PubChem. (2025).[6][7] N-(4-Chloro-3-methoxyphenyl)acetamide Compound Summary. Link

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Link

  • International Journal of Trend in Scientific Research and Development. (2022). An Eco-friendly and Simple Route to Synthesis of Acetanilide from Aniline. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility for N-(4-Chloro-3-methoxyphenyl)acetamide

Status: Operational Topic: Solubility Optimization & Assay Troubleshooting Compound: N-(4-Chloro-3-methoxyphenyl)acetamide (CAS: 98446-55-0) Target Audience: Assay Development Scientists, Medicinal Chemists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solubility Optimization & Assay Troubleshooting Compound: N-(4-Chloro-3-methoxyphenyl)acetamide (CAS: 98446-55-0) Target Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary

N-(4-Chloro-3-methoxyphenyl)acetamide is a lipophilic acetamide derivative (LogP ~1.8–2.0) often utilized as a pharmaceutical intermediate or chemical probe. While soluble in organic solvents (DMSO, Ethanol), it frequently exhibits "crash-out" precipitation upon dilution into aqueous buffers and may form colloidal aggregates at micromolar concentrations.

This guide addresses the three critical failure points in assay workflows:

  • Stock Solution Degradation (Hygroscopicity of DMSO).

  • Kinetic Precipitation (The "Mixing Shock").

  • False Positives (Colloidal Aggregation Artifacts).

Module 1: Stock Solution Integrity

The Issue: Users often report precipitation inside their stock vials after storage. The Cause: DMSO is hygroscopic. It absorbs atmospheric water, which lowers the solubility capacity for hydrophobic amides like N-(4-Chloro-3-methoxyphenyl)acetamide, causing gradual crystallization.

Standard Operating Procedure (SOP): Stock Preparation
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (>99.9%)Essential to maximize solubility (typically 50–100 mM).
Storage Vessel Glass or Polypropylene Avoid polystyrene, which DMSO can leach. Use amber vials to prevent photodegradation.
Temperature -20°C or -80°C Low temp slows degradation, but increases risk of precipitation if water is present.
Thawing 37°C Water Bath + Vortex Sonicate if visible solids remain. Do not heat >40°C to avoid thermal decomposition.
Freeze/Thaw Max 3 Cycles Repeated cycles introduce moisture. Aliquot into single-use volumes immediately.

Module 2: The "Crash-Out" Prevention Protocol

The Issue: Compound precipitates immediately upon addition to the assay plate, causing high variability (CV > 20%) or "flat" dose-response curves. The Cause: Adding high-concentration DMSO stock (e.g., 10 mM) directly to aqueous buffer creates a local zone of supersaturation. The hydrophobic effect drives the compound out of solution before it can disperse.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

Step 1: Create an Intermediate Stock Dilute your primary stock (e.g., 10 mM) into a solvent/buffer mix (e.g., 50% DMSO / 50% Buffer) or 100% DMSO at a lower concentration (e.g., 1 mM) before the final step.

Step 2: The Mixing Technique

  • Incorrect: Pipetting stock into static buffer.

  • Correct: Pipette stock into agitated buffer (using a plate shaker) or use rapid-mix liquid handling.

Visual Workflow: Serial Dilution Logic

DilutionStrategy cluster_0 Safe Zone (Organic Phase) Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc) (100% DMSO) Stock->Inter Serial Dilution (in DMSO) AssayWell Assay Well (1% DMSO Final) Stock->AssayWell DIRECT ADDITION Inter->AssayWell Transfer (Small Volume) Buffer Assay Buffer (Aqueous) Buffer->AssayWell Bulk Fill Precip PRECIPITATION RISK AssayWell->Precip If Mixing Poor

Figure 1: To prevent kinetic precipitation, perform serial dilutions in 100% DMSO (Intermediate Plate) and transfer small volumes to the assay plate, rather than serially diluting in aqueous buffer.

Module 3: Troubleshooting False Positives (Aggregation)

The Issue: The compound shows inhibition (IC50 ~1-10 µM) in an enzymatic assay, but the result is not reproducible in cell assays or biophysical methods. The Cause: Colloidal Aggregation. At micromolar concentrations, N-(4-Chloro-3-methoxyphenyl)acetamide may form sub-micron particles that sequester enzymes, leading to non-specific inhibition.

Diagnostic Flowchart

Q: How do I know if my IC50 is real or an artifact?

  • The Detergent Test:

    • Add 0.01% Triton X-100 or 0.005% Tween-80 to your assay buffer.

    • Result A: IC50 remains stable → True Inhibition.

    • Result B: IC50 shifts significantly (>5-fold) or activity disappears → Aggregation Artifact.

  • Centrifugation Test:

    • Spin the assay mix at high speed (e.g., 10,000 x g for 10 min).

    • Measure concentration in the supernatant (HPLC/MS).

    • If concentration drops, the compound has aggregated/precipitated.

Logic Diagram: The Solubility Decision Tree

Troubleshooting Start Observed Activity (IC50 < 10 µM) Detergent Add 0.01% Triton X-100 Re-run Assay Start->Detergent Result Compare IC50 Detergent->Result True IC50 Unchanged (True Binder) Result->True Same False Activity Lost (Aggregation Artifact) Result->False Shift > 5x Action1 Proceed to SAR/Cell Assay True->Action1 Action2 Optimize Buffer (Add BSA/Tween) False->Action2

Figure 2: The critical "Detergent Test" workflow to rule out non-specific colloidal aggregation, a common issue with lipophilic acetamides.

Module 4: Cell-Based Assay Specifics

The Issue: Cytotoxicity is observed, or potency drops significantly compared to biochemical assays.

Optimization Table
VariableImpact on N-(4-Chloro-3-methoxyphenyl)acetamideRecommendation
Serum (FBS) High protein binding (Albumin) can reduce free drug concentration.Run assay in 0.5% - 1% FBS if possible, or calculate free fraction.
DMSO Tolerance Cells are sensitive to DMSO (>0.5% is toxic to many lines).Keep final DMSO ≤ 0.5% .[1] Include a "Vehicle Only" control.
Precipitation Crystals can physically damage cell membranes (mechanical toxicity).Inspect wells under a microscope at 40x. If crystals are visible, dilute .

References & Authoritative Sources

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility in Drug Discovery.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Foundational work on colloidal aggregation).

  • PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide Compound Summary.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard text for solubility optimization).

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-3-methoxyphenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.